A Technical Guide to Thiolane-2,5-dicarboxylic Acid: Core Properties, Synthesis, and Applications
A Technical Guide to Thiolane-2,5-dicarboxylic Acid: Core Properties, Synthesis, and Applications
Abstract
This technical guide provides an in-depth examination of Thiolane-2,5-dicarboxylic acid (also known as Tetrahydrothiophene-2,5-dicarboxylic acid), a saturated heterocyclic compound of increasing interest in materials science and synthetic chemistry. This document delineates its fundamental properties, stereochemical considerations, synthesis protocols, and established applications. A key objective is to distinguish this molecule from its well-documented unsaturated analog, thiophene-2,5-dicarboxylic acid, and to provide researchers, scientists, and drug development professionals with a comprehensive resource for its study and application.
Introduction: A Tale of Two Rings
In the field of heterocyclic chemistry, precision in nomenclature is paramount. Thiolane-2,5-dicarboxylic acid is the saturated derivative of thiophene-2,5-dicarboxylic acid. The absence of the aromatic ring in the thiolane structure imparts significant conformational flexibility and fundamentally alters its electronic properties, reactivity, and potential applications. While the thiophene analog is a rigid, planar molecule widely used in conductive polymers and fluorescent agents, the thiolane derivative offers a three-dimensional scaffold.[1][2][3][4] Its primary utility, as currently established, lies in its role as a flexible linker for the construction of advanced materials such as Metal-Organic Frameworks (MOFs).[5] This guide will focus exclusively on the saturated thiolane derivative.
Molecular Structure and Core Properties
Chemical Identity
Thiolane-2,5-dicarboxylic acid is a five-membered sulfur-containing heterocycle bearing two carboxylic acid functional groups at the C2 and C5 positions.[6]
Physicochemical Data
The fundamental properties of Thiolane-2,5-dicarboxylic acid are summarized below. Experimental values for properties like melting point can vary depending on the isomeric composition of the sample.
| Property | Value | Source |
| IUPAC Name | thiolane-2,5-dicarboxylic acid | PubChem [6] |
| Synonyms | Tetrahydrothiophene-2,5-dicarboxylic acid | PubChem,[6] Sigma-Aldrich [7] |
| CAS Number | 17773-22-7 | PubChem,[6] Sigma-Aldrich [7] |
| Molecular Formula | C₆H₈O₄S | PubChem,[6] Sigma-Aldrich [7] |
| Molecular Weight | 176.19 g/mol | PubChem,[6] Sigma-Aldrich [7] |
| XLogP3 | 0.6 | PubChem [6] |
| Hydrogen Bond Donors | 2 | PubChem [6] |
| Hydrogen Bond Acceptors | 5 | PubChem [6] |
| Form | Solid | - |
Synthesis and Manufacturing
The synthesis of Thiolane-2,5-dicarboxylic acid is not as widely documented as its thiophene counterpart. However, patent literature outlines a viable industrial method proceeding through a diester intermediate. [8][9]An alternative conceptual approach is the direct hydrogenation of the corresponding thiophene derivative.
Primary Synthesis Route: Cyclization of Adipic Acid Derivatives
The most detailed synthetic method involves the reaction of an α,α'-dihaloadipic acid diester with an inorganic sulfide, such as sodium sulfide, to form the thiolane ring. [9]The subsequent hydrolysis of the ester yields the final dicarboxylic acid.
Experimental Protocol (Exemplary):
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Reaction Setup: Charge a reactor with an α,α'-dibromoadipic acid dimethyl ester and a water-immiscible organic solvent (e.g., chlorobenzene). [8][9]2. Cyclization: Prepare an aqueous solution of sodium sulfide. Add this solution dropwise to the reactor at 40–50 °C over one hour with vigorous stirring. [9]3. Reaction Monitoring: Maintain the temperature and stirring for an additional two hours to ensure the reaction goes to completion. [9]4. Workup & Isolation: Separate the organic layer. Wash with water, dry the organic phase, and remove the solvent by distillation under reduced pressure to yield the crude Thiolane-2,5-dicarboxylic acid dimethyl ester. [9]5. Hydrolysis: Subject the crude ester to standard acid or base-catalyzed hydrolysis conditions to cleave the ester groups.
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Purification: Acidify the reaction mixture to precipitate the dicarboxylic acid, which can then be collected by filtration and purified further by recrystallization.
Causality Note: The use of a two-phase system is crucial for managing the reaction exotherm and facilitating the reaction between the organic-soluble adipic ester and the water-soluble sulfide salt at the phase interface.
Alternative Route: Catalytic Hydrogenation
Conceptually, Thiolane-2,5-dicarboxylic acid can be synthesized by the catalytic hydrogenation of thiophene-2,5-dicarboxylic acid. This process involves saturating the aromatic thiophene ring.
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Process: The reaction typically requires a heterogeneous catalyst, such as palladium on carbon (Pd/C) or hydrogen tungsten bronze, under a hydrogen atmosphere. [10][11]* Challenges: Thiophene compounds are known catalyst poisons, which can make this route challenging and may require specialized catalysts or reaction conditions to achieve high yields without deactivating the catalyst. [11]The formation of tetrahydrothiophene from thiophene has been shown to be kinetically and thermochemically favorable. [10][12]
Spectroscopic and Analytical Profile (Predictive)
Due to a lack of publicly available experimental spectra for Thiolane-2,5-dicarboxylic acid, this section describes the expected analytical signatures based on fundamental principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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Carboxylic Acid (–COOH): A very broad singlet is expected far downfield, typically >10 ppm. Its position is highly dependent on concentration and solvent.
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Ring Protons (C2-H, C5-H): These methine protons, adjacent to both sulfur and a carboxyl group, would appear as multiplets, likely in the 3.5-4.5 ppm range. In the trans isomer, these protons are chemically equivalent, while in the cis isomer, they are also equivalent due to the meso symmetry.
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Ring Protons (C3-H₂, C4-H₂): These methylene protons would appear as complex multiplets further upfield, likely in the 2.0-3.0 ppm range. The exact appearance would be highly dependent on the ring conformation and the cis/trans geometry.
-
-
¹³C NMR:
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Carbonyl Carbon (–C=O): A signal in the 170–185 ppm region is characteristic of carboxylic acids. [13] * Ring Carbons (C2, C5): These carbons, bonded to sulfur, are expected in the 40–60 ppm range.
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Ring Carbons (C3, C4): These methylene carbons should appear further upfield, likely between 25–40 ppm.
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Symmetry Note: The cis (meso) and trans (racemic) isomers would both show only three signals in the ¹³C NMR spectrum due to symmetry (C=O, C2/C5, C3/C4).
-
Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by the carboxylic acid functional groups:
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O–H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹.
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C=O Stretch: A strong, sharp absorption band around 1700–1725 cm⁻¹ for the hydrogen-bonded dimer, which is the typical state for solid carboxylic acids.
Mass Spectrometry (MS)
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Molecular Ion (M⁺): The electron impact (EI) mass spectrum should show a molecular ion peak corresponding to the molecular weight (m/z = 176).
-
Fragmentation: Common fragmentation patterns would include the loss of water (H₂O, m/z = 158), the carboxyl group (–COOH, m/z = 131), and cleavage of the ring structure.
Applications and Areas of Research
While research into Thiolane-2,5-dicarboxylic acid is less extensive than its aromatic analog, it has a defined and important application in materials science.
Established Application: Linker for Metal-Organic Frameworks (MOFs)
The primary documented use of Thiolane-2,5-dicarboxylic acid is as an organic linker or coupling agent in the synthesis of MOFs. [5]
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Functionality: The two carboxylate groups can coordinate with metal ions or clusters to form extended, porous, three-dimensional structures.
-
Advantage of Flexibility: Unlike rigid linkers like thiophene-2,5-dicarboxylic acid, the conformational flexibility of the thiolane ring can lead to novel network topologies and dynamic framework behaviors, such as "gate-opening" or "breathing" effects in response to guest molecules. The thioether group can also offer a soft coordination site for specific metal ions.
Potential Applications (Exploratory)
Based on its structure, Thiolane-2,5-dicarboxylic acid holds potential in other fields:
-
Specialty Polymers: It can serve as a monomer for the synthesis of specialty polyesters or polyamides. The incorporation of the thioether in the polymer backbone could enhance properties like refractive index, thermal stability, or affinity for heavy metals.
-
Medicinal Chemistry: The thiolane ring provides a constrained, non-planar scaffold that could be valuable in drug design to orient functional groups in specific three-dimensional arrangements for interaction with biological targets.
Safety and Handling
No specific material safety data sheet (SDS) for Thiolane-2,5-dicarboxylic acid is widely available. Therefore, it must be handled with the precautions appropriate for a novel laboratory chemical and a solid dicarboxylic acid. The hazards are anticipated to be similar to those of its unsaturated analog, thiophene-2,5-dicarboxylic acid.
-
General Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. [12]* Handling Precautions:
-
Wash hands thoroughly after handling.
-
Wear protective gloves, clothing, and eye/face protection.
-
Use only in a well-ventilated area or outdoors. Avoid breathing dust.
-
In case of contact with eyes, rinse cautiously with water for several minutes.
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In case of skin contact, wash with plenty of soap and water.
-
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from oxidizing agents. [12]* Disposal: Dispose of contents/container to an approved waste disposal plant.
Disclaimer: This information is based on related compounds. Always consult a specific, verified SDS for Thiolane-2,5-dicarboxylic acid when it becomes available and follow good laboratory practices.
References
-
On the mechanism of catalytic hydrogenation of thiophene on hydrogen tungsten bronze. Physical Chemistry Chemical Physics. Available at: [Link]
- Production of thiophene-2,5-dicarboxylic acid diesters and tetrahydrothiophene-2,5-dicarboxylic acid diesters. Google Patents. EP0387725A2.
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Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. MDPI. (2023-05-04). Available at: [Link]
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The hydrogenation process of thiophene to 2,5-DHT, 2,3-DHT, and THT. ResearchGate. Available at: [Link]
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Catalytic hydrogenation of Thiophene derivatives | Detailed discussions | Important for NET and GATE. YouTube. (2020-08-20). Available at: [Link]
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Thiolane-2,5-dicarboxylic acid. PubChem. National Center for Biotechnology Information. Available at: [Link]
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2,5-Thiophenedicarboxylic acid. PubChem. National Center for Biotechnology Information. Available at: [Link]
- Production of thiophene-2,5-dicarboxylic acid diesters, tetrahydrothiophene-2,5-dicarboxylic acid diesters and dibenzoxazolyl thiophenes. Google Patents. US5093504A.
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Synthesis And Characterization Of Thiophene-2,5-dicarboxylic Acid And Its Derivatives. Global Thesis. (2016-10-17). Available at: [Link]
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Solvothermal synthesis, crystal structure, and properties of lanthanide-organic frameworks based on thiophene-2,5-dicarboxylic acid. Dalton Transactions. (2014). Available at: [Link]
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Electronic Supplementary Information (ESI) for Catalytic Aerial Oxidation of 5-Hydroxymethyl-furfural to Furan-2,5-dicarboxylic Acid. Royal Society of Chemistry. Available at: [Link]
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Structure of 2,5-thiophene dicarboxylic acid (TDCA). ResearchGate. Available at: [Link]
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Synthesis, Characterization, and Remarkable Functionalities in Hydrogen Production and Dye Adsorption of 1D Coordination Polymers with 3,3′-(Thiophene-2,5-diyl)dibenzoic Acid. ACS Omega. (2025-05-09). Available at: [Link]
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Tetrahydrothiophene-2,5-dicarboxylic acid. SIKÉMIA. Available at: [Link]
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13C NMR Chemical Shifts. Organic Chemistry Data. University of Wisconsin. Available at: [Link]
- Thiophene-2,5-dicarboxylic acid synthesis method. Google Patents. CN1876645A.
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1H NMR Chemical Shifts. Organic Chemistry Data. University of Wisconsin. Available at: [Link]
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Synthesis of 2,5-thiophenedicarboxylic acid. PrepChem.com. Available at: [Link]
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13C NMR spectra of compounds 2-5. ResearchGate. Available at: [Link]
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